4-Methoxybenzyl beta-D-glucopyranoside

Übersicht

Beschreibung

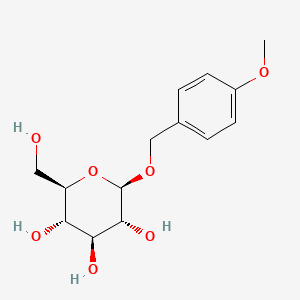

4-Methoxybenzyl beta-D-glucopyranoside is a glycoside compound that consists of a 4-methoxybenzyl group attached to a beta-D-glucopyranoside moiety This compound is known for its various biological activities and is commonly found in natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl beta-D-glucopyranoside typically involves glycosylation reactions. One common method is the use of acetylated glycosyl bromides and aromatic moieties with mild glycosylation promoters. For example, the aglycones, such as p-O-acetylated arylalkyl alcohols, can be prepared by the reduction of the corresponding acetylated aldehydes or acids. Various stereoselective 1,2-trans-O-glycosylation methods have been studied, including the use of DDQ–iodine or ZnO–ZnCl2 catalyst combinations .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using environmentally friendly methods. For instance, the use of 1,2,3,4,6-penta-O-acetyl-beta-D-gluco- and galactopyranoses as sugar donors and H-beta zeolite as the catalyst has been reported . This method offers moderate yields and is considered attractive due to its cost-effectiveness and reduced environmental impact.

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) and photoionization mass spectrometry (PIMS) reveal two primary pyrolysis pathways :

Table 1: Key Pyrolysis Products at Different Temperatures

| Temperature (°C) | Dominant Pathway | Observed Fragments (m/z) | Proposed Mechanism |

|---|---|---|---|

| 300 | Route 2 | 121 (4-methoxybenzyl), 347 (glycone) | Direct cleavage of C–O bond adjacent to methoxy group |

| 500 | Secondary decomposition | 242, 180 | Loss of acetyl groups from glycone |

| 700 | Complete fragmentation | CO, CH₃O radicals | Radical-driven degradation |

-

Key Finding : The 4-methoxy group stabilizes the glycone moiety, favoring Route 2 over conventional O-glycosidic bond cleavage (Route 1) .

Acid-Catalyzed Hydrolysis

The glycosidic bond undergoes hydrolysis under acidic or enzymatic conditions:

-

Enzymatic Hydrolysis :

-

Chemical Hydrolysis :

Protecting Group Stability

The 4-methoxybenzyl group demonstrates moderate stability:

Acetylation/Deacetylation

-

Acetylation : Reacts with acetic anhydride to form peracetylated derivatives (e.g., 2,3,4,6-tetra-O-acetyl-glucopyranoside) .

-

Deacetylation : Occurs at 100–200°C during pyrolysis, releasing acetic acid .

Table 2: Reaction Selectivity vs. Benzyl Glycosides

Wissenschaftliche Forschungsanwendungen

Introduction to 4-Methoxybenzyl β-D-glucopyranoside

4-Methoxybenzyl β-D-glucopyranoside, also known as methylarbutin, is a glycoside derived from glucose and 4-methoxybenzyl alcohol. This compound has gained attention in various fields of research due to its potential applications in pharmaceuticals, food science, and biotechnology.

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 286.28 g/mol

- CAS Number : 6032-32-2

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 175.0 - 179.0 °C

- Solubility : Slightly soluble in water

Antimicrobial Activity

Recent studies have demonstrated that derivatives of glucopyranosides, including 4-methoxybenzyl β-D-glucopyranoside, exhibit significant antimicrobial properties. For instance, compounds derived from methyl α-D-glucopyranoside showed minimum inhibitory concentrations (MIC) ranging from 0.75 µg/mL to 1.50 µg/mL against various pathogens, indicating their potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation. For example, a derivative demonstrated a cytotoxic effect on Ehrlich ascites carcinoma (EAC) cells with an IC50 value of approximately 2602.23 μg/mL . This suggests potential applications in cancer therapy.

Flavoring Agent

4-Methoxybenzyl β-D-glucopyranoside is utilized as a flavoring agent in food products due to its pleasant aroma and taste profile. Its incorporation into food formulations can enhance sensory attributes without compromising safety.

Preservative Properties

The compound's antimicrobial properties also lend it potential as a natural preservative in food products, helping to extend shelf life while maintaining food safety.

Enzyme Substrate

This compound can serve as a substrate in biochemical assays to study enzyme activity, particularly for β-glucosidases. The hydrolysis of this glycoside can be monitored colorimetrically, providing insights into enzyme kinetics and mechanisms .

Plant Biotechnology

4-Methoxybenzyl β-D-glucopyranoside is found in various plant species such as bearberry (Arctostaphylos uva-ursi), where it may play a role in plant defense mechanisms against pathogens . Its extraction and application in plant biotechnology can aid in developing resistant plant varieties.

Case Study 1: Antimicrobial Efficacy

A study published in Macromolecules synthesized several methyl α-D-glucopyranoside derivatives and tested their antimicrobial efficacy against seven pathogens. The results showed that these derivatives, including those related to methylarbutin, had promising antibacterial and antifungal activities .

Case Study 2: Cytotoxicity Assessment

Research conducted on the cytotoxic effects of various glucopyranoside derivatives indicated that some could inhibit cancer cell lines effectively. The binding affinities of these compounds were analyzed through molecular docking studies, revealing their potential for further development as therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Methoxybenzyl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vanillyl beta-D-glucopyranoside: Known for its antibacterial activity and found in the exocarp of Juglans mandshurica Maxim.

Salidroside: Exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.

Isoconiferin: Known for its hypotensive effect and found in various plant species.

Uniqueness

4-Methoxybenzyl beta-D-glucopyranoside is unique due to its specific methoxybenzyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Methoxybenzyl β-D-glucopyranoside is a glycosylated compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

Synthesis

The compound can be synthesized through the glycosylation of 4-methoxybenzyl alcohol with β-D-glucopyranosyl halides. The reaction typically employs a catalyst such as silver triflate or other Lewis acids to promote the formation of the glycosidic bond. The resulting product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

4-Methoxybenzyl β-D-glucopyranoside exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found to possess significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for several strains were reported to range from 0.75 µg/mL to 1.50 µg/mL, indicating strong efficacy against pathogens .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.75 | 8.00 |

| Escherichia coli | 1.50 | 16.00 |

| Candida albicans | 1.00 | 10.00 |

Cytotoxicity

The cytotoxic effects of 4-Methoxybenzyl β-D-glucopyranoside have been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The compound exhibited an IC50 value greater than 100 µM, suggesting low toxicity towards normal cells while maintaining significant antiproliferative effects against cancerous cells .

Research indicates that the antimicrobial activity may be linked to the inhibition of specific cellular pathways in bacteria and fungi, potentially disrupting their metabolic processes. Molecular docking studies have suggested that the compound interacts with key proteins involved in cell wall synthesis and metabolism .

Case Studies

- Antifungal Activity : In a study focusing on antifungal agents, 4-Methoxybenzyl β-D-glucopyranoside showed effective inhibition of Candida species, which are common opportunistic pathogens in immunocompromised patients.

- Anticancer Potential : Another investigation highlighted its ability to induce apoptosis in cancer cells, mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Eigenschaften

CAS-Nummer |

81381-72-8 |

|---|---|

Molekularformel |

C14H20O7 |

Molekulargewicht |

300.30 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3 |

InChI-Schlüssel |

GRBSGJQPRONUPW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

melting_point |

137 - 138 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.